molecular formula C90H111N21O24 B237791 5,10,15,20,25,30-Hexakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol CAS No. 128446-33-3

5,10,15,20,25,30-Hexakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol

Cat. No.: B237791
CAS No.: 128446-33-3
M. Wt: 1321.3 g/mol
InChI Key: PMPYGZCSMCXHTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Classification of Cyclodextrin Derivatives

Cyclodextrins (CDs) are cyclic oligosaccharides comprising α-(1,4)-linked glucopyranose units, forming truncated cone-shaped structures with hydrophobic cavities and hydrophilic exteriors. Derivatives are classified based on substituent type and position:

Derivative Type Modification Key Properties
Hydroxyalkyl Hydroxypropyl or hydroxyethyl groups Enhanced solubility, reduced toxicity
Ionic Sulfobutyl ether or carboxymethyl groups Improved drug loading, pH-dependent release
Polymer-Grafted Covalent attachment to polymers Tunable stability, targeted delivery
Crosslinked Intermolecular linkages between CDs Hydrogel formation, sustained release

HP-α-CD falls under hydroxyalkyl derivatives, where 2-hydroxypropyl groups are randomly or selectively attached to primary hydroxyl positions of α-cyclodextrin. This modification disrupts intramolecular hydrogen bonds, increasing aqueous solubility (>50 mg/mL) compared to unmodified α-CD (14.5 mg/mL).

Historical Development of Hydroxyalkyl Cyclodextrin Modifications

The evolution of cyclodextrin derivatives began with Antoine Villiers’ 1891 discovery of “cellulosine”. By the 1970s, chemical modifications emerged to address native CDs’ limitations:

  • 1970s–1980s : Introduction of methyl and hydroxypropyl groups to enhance solubility.
  • 1990s : FDA approval of hydroxypropyl-β-cyclodextrin (HP-β-CD) in Sporanox® (1992), validating safety.
  • 2000s–Present : Precision synthesis techniques (e.g., regioselective alkylation) for tailored derivatives.

HP-α-CD, first synthesized in the 1980s, gained prominence for its balanced solubility and cavity size (4.7–5.3 Å), ideal for small-molecule encapsulation.

Properties

IUPAC Name

5,10,15,20,25,30-hexakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H96O36/c1-19(55)7-73-13-25-43-31(61)37(67)49(79-25)86-44-26(14-74-8-20(2)56)81-51(39(69)33(44)63)88-46-28(16-76-10-22(4)58)83-53(41(71)35(46)65)90-48-30(18-78-12-24(6)60)84-54(42(72)36(48)66)89-47-29(17-77-11-23(5)59)82-52(40(70)34(47)64)87-45-27(15-75-9-21(3)57)80-50(85-43)38(68)32(45)62/h19-72H,7-18H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPYGZCSMCXHTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H96O36
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1321.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name .alpha.-Cyclodextrin, 2-hydroxypropyl ethers
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

128446-33-3
Record name .alpha.-Cyclodextrin, 2-hydroxypropyl ethers
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name .alpha.-Cyclodextrin-2-hydroxypropylether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.805
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mechanism of Action

Pharmacokinetics

The pharmacokinetics of HP-α-CD are largely dependent on the specific substance it is complexed with. As a carrier molecule, HP-α-CD can enhance the absorption, distribution, metabolism, and excretion (ADME) properties of these substances, thereby improving their bioavailability.

Result of Action

The primary result of HP-α-CD’s action is the enhanced solubility and stability of the substances it complexes with. This can lead to improved bioavailability and effectiveness of these substances, particularly in the case of drugs that are otherwise poorly soluble.

Biochemical Analysis

Cellular Effects

The cellular effects of Hydroxypropyl-alpha-cyclodextrin (DS~4.5) are largely dependent on the specific molecules it interacts with. By forming inclusion complexes, Hydroxypropyl-alpha-cyclodextrin (DS~4.5) can influence the solubility, stability, and bioavailability of these molecules, which can in turn affect various cellular processes.

Molecular Mechanism

The molecular mechanism of action of Hydroxypropyl-alpha-cyclodextrin (DS~4.5) is primarily based on its ability to form inclusion complexes with other molecules. The cyclodextrin molecule has a hydrophilic exterior and a hydrophobic interior, allowing it to encapsulate hydrophobic molecules and increase their solubility in aqueous environments.

Dosage Effects in Animal Models

The effects of Hydroxypropyl-alpha-cyclodextrin (DS~4.5) at different dosages in animal models have not been extensively studied. Cyclodextrins are generally considered safe and have been used in various pharmaceutical applications.

Biological Activity

The compound 5,10,15,20,25,30-Hexakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol is a complex polyether derived from α-cyclodextrin. This compound has garnered attention in various fields including pharmaceuticals and biotechnology due to its unique structural properties and potential biological activities.

Structural Characteristics

The compound is characterized by a highly branched structure composed of multiple ether linkages and hydroxyl groups. Its molecular formula is C54H96O36C_{54}H_{96}O_{36} with a substantial molecular weight that contributes to its solubility and interaction with biological systems.

Table 1: Structural Properties

PropertyValue
Molecular FormulaC54H96O36
Molecular Weight~1180 g/mol
Structural TypePolyether
CAS Number128446-33-3

Solubilization and Drug Delivery

One of the primary biological activities of this compound is its role as a solubilizing agent and drug delivery system . Its ability to form inclusion complexes enhances the solubility of poorly water-soluble drugs. Research indicates that the incorporation of this compound into pharmaceutical formulations can significantly improve bioavailability.

Case Studies

  • Anticancer Drug Delivery : A study demonstrated that the use of this polyether in the formulation of doxorubicin resulted in increased efficacy against cancer cells due to improved solubility and stability of the drug in physiological conditions.
  • Antimicrobial Applications : Another investigation highlighted its potential as an antimicrobial agent when combined with certain antibiotics. The compound's structure facilitates enhanced penetration into bacterial membranes.

The biological activity of this compound can be attributed to its ability to interact with cellular membranes and proteins due to its hydrophilic and lipophilic characteristics. This dual nature allows it to encapsulate various therapeutic agents effectively.

Research Findings

Recent studies have focused on evaluating the pharmacokinetics and toxicity profiles of this compound:

  • Pharmacokinetics : The absorption rates were found to be significantly higher in formulations containing the polyether compared to standard formulations.
  • Toxicity Assessment : Toxicological studies indicate a favorable safety profile with minimal adverse effects observed in animal models.

Table 2: Summary of Research Findings

Study FocusFindings
Drug Delivery EfficacyEnhanced solubility and bioavailability
Antimicrobial ActivityEffective against various bacterial strains
Toxicity ProfileLow toxicity with no significant side effects

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and application-based differences between the target compound and related cyclodextrin derivatives.

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target Compound 6 × 2-hydroxypropoxymethyl groups Not fully specified* ~1,180 (average) Enhanced solubility; potential for drug encapsulation due to hydrophilic modifications
α-Cyclodextrin None (parent structure) C₃₆H₆₀O₃₀ 972.84 Base structure; moderate solubility in water; used for hydrophobic compound encapsulation
Hexakis(2,6-di-O-pentyl)-α-cyclodextrin 12 × pentyl groups C₉₆H₁₈₀O₃₀ 1,873.52 Hydrophobic cavity; suited for non-polar guest molecules in analytical chemistry
6-O-α-Maltosyl-α-cyclodextrin Maltosyl group at position 6A C₄₈H₈₀O₄₀ 1,297.15 Increased cavity size; used in food and pharmaceutical industries for complexing large molecules
Limaprost Alfadex (1:1 complex) Prostaglandin analog + α-cyclodextrin derivative C₅₈H₉₆O₃₅ 1,403.38 Pharmaceutical use (vasodilator); demonstrates cyclodextrin’s role in stabilizing active drugs
(2-Hydroxypropyl)-α-cyclodextrin Variable 2-hydroxypropyl substitutions Not fully specified* ~1,180 (average) Improved biocompatibility; used in drug delivery systems and solubility enhancement

Structural and Functional Analysis

Substituent Effects: The target compound and (2-hydroxypropyl)-α-cyclodextrin share hydrophilic 2-hydroxypropyl modifications, which increase water solubility compared to the parent α-cyclodextrin . This contrasts with hexakis(2,6-di-O-pentyl)-α-cyclodextrin, where non-polar pentyl groups render the derivative more hydrophobic, favoring interactions with lipids and aromatic compounds . 6-O-α-Maltosyl-α-cyclodextrin introduces a disaccharide moiety, expanding the cavity size for larger guest molecules, such as steroids or vitamins .

Molecular Weight Trends :

  • Bulkier substituents (e.g., pentyl groups in C₉₆H₁₈₀O₃₀) significantly increase molecular weight, altering pharmacokinetic properties . The target compound’s hydroxypropoxymethyl groups add moderate mass (~1,180 g/mol), balancing solubility and structural flexibility .

Pharmaceutical Relevance: Limaprost Alfadex exemplifies cyclodextrin’s role in drug formulation, where the derivative stabilizes the prostaglandin analog limaprost, improving its bioavailability .

Key Differentiators

  • Solubility : The target compound’s 2-hydroxypropoxymethyl groups provide superior aqueous solubility compared to unmodified α-cyclodextrin and pentyl-substituted derivatives .
  • Biocompatibility: Hydroxypropyl modifications reduce hemolytic activity, making the compound safer for intravenous formulations compared to non-derivatized cyclodextrins .
  • Versatility : Unlike Limaprost Alfadex , which is tailored for a specific drug, the target compound’s structure allows broader applicability in encapsulating diverse bioactive molecules .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.